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Sec-butylglucosinolate -

Sec-butylglucosinolate

Catalog Number: EVT-1592177
CAS Number:
Molecular Formula: C11H20NO9S2-
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glucocochlearin(1-) is an alkylglucosinolate that is the conjugate base of glucocochlearin. It is a conjugate base of a glucocochlearin.
Source

Sec-butylglucosinolate is predominantly derived from plants in the Brassicaceae family, which includes species such as Brassica oleracea (cabbage), Brassica rapa (turnip), and Brassica napus (rapeseed). These plants synthesize sec-butylglucosinolate through specific biosynthetic pathways involving amino acids and sulfur compounds.

Classification

Glucosinolates, including sec-butylglucosinolate, are classified based on their side-chain structures. Sec-butylglucosinolate belongs to the aliphatic glucosinolates, characterized by a side chain derived from branched-chain amino acids. This classification is crucial for understanding their chemical behavior and biological functions.

Synthesis Analysis

Methods

Sec-butylglucosinolate can be synthesized through both natural biosynthesis in plants and synthetic methods in the laboratory. The natural biosynthesis involves several enzymatic steps starting from branched-chain amino acids like valine or isoleucine.

  1. Biosynthetic Pathway: The synthesis begins with the conversion of branched-chain amino acids into corresponding oximes. This process is catalyzed by cytochrome P450 enzymes.
  2. Formation of Thiohydroximates: The oximes are then transformed into thiohydroximates through the action of glutathione S-transferases.
  3. Glycosylation and Sulfation: Finally, the thiohydroximates undergo glycosylation to form glucosinolates, with sulfate groups added to complete the structure.

Technical Details

In laboratory settings, sec-butylglucosinolate can also be synthesized using chemical methods that involve the reaction of glucose derivatives with appropriate thiol compounds under controlled conditions. This approach allows for the production of isotopically labeled glucosinolates for research purposes.

Molecular Structure Analysis

Structure

Sec-butylglucosinolate has a molecular formula of C10_{10}H17_{17}N2_{2}O9_{9}S, featuring a glucose moiety linked to a sec-butyl side chain through a thioglucosidic bond. The structural representation includes:

  • A glucose unit
  • A thiohydroximate group
  • A sulfated side chain derived from branched-chain amino acids

Data

The structural elucidation of sec-butylglucosinolate can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and confirm its identity among other glucosinolates.

Chemical Reactions Analysis

Reactions

Sec-butylglucosinolate undergoes hydrolysis catalyzed by the enzyme myrosinase upon plant tissue disruption. This reaction leads to the formation of various bioactive compounds, including isothiocyanates, which are responsible for many of its health benefits.

  1. Hydrolysis Reaction:
    Sec butylglucosinolate+H2OmyrosinaseIsothiocyanate+Glucose+SO42\text{Sec butylglucosinolate}+\text{H}_2\text{O}\xrightarrow{\text{myrosinase}}\text{Isothiocyanate}+\text{Glucose}+\text{SO}_4^{2-}

Technical Details

The hydrolysis process is pH-dependent and results in different products based on the specific conditions, such as temperature and presence of other substrates. The reaction typically occurs rapidly after plant damage, contributing to defense against herbivores.

Mechanism of Action

Process

The mechanism by which sec-butylglucosinolate exerts its biological effects primarily involves its hydrolysis products. Isothiocyanates generated from sec-butylglucosinolate have been shown to induce apoptosis in cancer cells and exhibit antimicrobial properties.

  1. Apoptosis Induction: Isothiocyanates can activate various signaling pathways that lead to programmed cell death in malignant cells.
  2. Antimicrobial Activity: These compounds can disrupt microbial cell membranes and inhibit growth by interfering with metabolic processes.

Data

Studies indicate that isothiocyanates derived from sec-butylglucosinolate possess significant anticancer activity in vitro and in vivo, with dosages varying based on the specific cancer type being targeted.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sec-butylglucosinolate typically exists as a colorless or pale yellow crystalline solid.
  • Solubility: It is soluble in water due to its glucose component but may have limited solubility in organic solvents.

Chemical Properties

  • Stability: Sec-butylglucosinolate is relatively stable under neutral pH but can degrade under acidic or basic conditions.
  • Reactivity: It readily undergoes hydrolysis in the presence of myrosinase, leading to bioactive degradation products.

Relevant analytical data include melting points, boiling points, and spectroscopic data obtained from NMR and MS analyses.

Applications

Scientific Uses

Sec-butylglucosinolate has several applications in scientific research:

  1. Cancer Research: Investigated for its potential role as an anticancer agent due to its ability to induce apoptosis in cancer cells.
  2. Nutraceuticals: Used in dietary supplements aimed at enhancing health benefits associated with cruciferous vegetable consumption.
  3. Plant Defense Studies: Explored for its role in plant defense mechanisms against pests and diseases, contributing to sustainable agricultural practices.
Biosynthetic Pathways and Genetic Regulation of Sec-Butylglucosinolate

Precursor Amino Acid Utilization in Side-Chain Elongation Mechanisms

Sec-butylglucosinolate (sec-BGSL) belongs to the aliphatic glucosinolate subclass, derived exclusively from methionine (Met) as the precursor amino acid. The biosynthesis initiates with a three-step chain elongation cycle that modifies Met’s side chain to form the sec-butyl moiety. This cycle involves:

  • Condensation: Methylthioalkylmalate synthase (MAMS) catalyzes the condensation of acetyl-CoA with the precursor 2-oxo acid (4-methylthio-2-oxobutanoate for the first cycle) to yield 2-(2′-methylthio)ethylmalate [1] [3].
  • Isomerization: Isopropylmalate isomerase (IPMI) converts the 2-malate derivative to its 3-isomer.
  • Oxidative Decarboxylation: Isopropylmalate dehydrogenase (IPMDH) generates an elongated 2-oxo acid (e.g., 2-oxo-5-methylthiopentanoate for sec-butylGSL) [3] [6].

For sec-butylGSL, two elongation cycles are required to form the four-carbon sec-butyl side chain. Crucially, the stereochemistry at the β-carbon is controlled by specific dehydrogenases, leading to the sec- (secondary) configuration [3]. Genetic studies in Arabidopsis thaliana and Brassica juncea confirm that mutations in MAM or IPMI genes abolish sec-butylGSL production, underscoring their non-redundant roles [3] [8].

Table 1: Key Enzymes in Methionine Chain Elongation for sec-Butylglucosinolate

EnzymeGene FamilyFunctionSpecificity in sec-BGSL Pathway
Methylthioalkylmalate SynthaseMAMCondensation of acetyl-CoA with 2-oxo acidsPrefers 2-oxo acids with 4–5 carbon chains
Isopropylmalate IsomeraseIPMIIsomerization of 2-malate to 3-malateEssential for all elongation cycles
Isopropylmalate DehydrogenaseIPMDHOxidative decarboxylationGenerates elongated 2-oxo acid precursors

Evolutionary Conservation of Methylthioalkylmalate Synthase Isoforms

Methylthioalkylmalate synthases (MAMS) are evolutionary derivatives of isopropylmalate synthases (IPMS) from leucine biosynthesis. Phylogenetic analyses reveal that MAM genes arose via gene duplication and neofunctionalization in the Brassicales order [3]. Sec-butylGSL biosynthesis specifically depends on MAM1-type enzymes, which exhibit substrate specificity for medium-chain 2-oxo acids (C4–C5) derived after two elongation cycles [3] [8]. Key structural features underpin this specificity:

  • Active Site Cavity: Residues like Phe²⁷⁸ and Leu³⁰⁵ (in B. juncea MAM1) create a hydrophobic pocket accommodating sec-butyl precursors but excluding longer-chain substrates [3].
  • Catalytic Loop: A flexible loop region governs substrate access; mutations here alter chain-length specificity [8].

In A. thaliana, MAM1 (AT5G23010) is indispensable for sec-butylGSL, while MAM3 elongates longer chains. Brassica species exhibit subfunctionalization of duplicated MAM genes (BjMAM1-A/B, BjMAM2-A/B), with BjMAM1 isoforms showing highest expression in sec-butylGSL-rich tissues [3] [6]. Kinetic assays confirm BjMAM1 has a 4-fold higher affinity for 4-methylthio-2-oxobutanoate (first-cycle substrate) than BjMAM2 [3].

Table 2: MAM Enzyme Kinetics in sec-Butylglucosinolate Biosynthesis

EnzymeOrganismKm (μM) for 4-MTOBSpecific Activity (nkat/mg)Primary Product Specificity
MAM1A. thaliana38.2 ± 4.115.3 ± 1.2C3–C5 GSLs (e.g., sec-butylGSL)
MAM3A. thaliana152.7 ± 12.38.9 ± 0.8C6–C8 GSLs
BjMAM1B. juncea42.5 ± 3.818.7 ± 1.5C4–C5 GSLs
BjMAM2B. juncea175.3 ± 15.66.4 ± 0.7Variable

Transcriptional Regulation by MYB/bHLH Transcription Factor Networks

The spatial and temporal accumulation of sec-butylGSL is governed by a tripartite transcription factor (TF) network comprising R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins. Key regulators include:

  • MYB28/MYB29: Master positive regulators of aliphatic GSL biosynthesis. MYB28 knockout lines show 95% reduction in sec-butylGSL, confirming its dominance [4] [9].
  • bHLH05/bHLH04: Interact directly with MYB28 via the N-terminal domain to form a functional enhanceosome. This complex binds MAM1 and CYP79F1 promoters, activating their expression [4] [9].

Environmental and hormonal cues fine-tune this network:

  • Jasmonic Acid (JA): Induces MYB29 expression and stabilizes bHLH05 by disrupting JAZ repressors. The bHLH05D94N gain-of-function mutant (resistant to JAZ) shows 3-fold elevated sec-butylGSL [4].
  • Sulfur Availability: Sulfur limitation 1 (SLIM1) TF represses MYB28, linking sulfur assimilation to GSL production [6].

Epigenetic modifications also contribute; histone H3K4 methylation marks at MAM1 enhancers correlate with sec-butylGSL accumulation in young leaves [4].

Compartmentalization Dynamics in Non-Brassicales Species

While glucosinolates are hallmark metabolites of Brassicales, sec-butylGSL occurs in select non-Brassicales lineages through convergent evolution. Notable examples include:

  • Putranjivaceae (Drypetes spp.): Sec-butylGSL is stored in epidermal idioblasts rather than S-cells. Myrosinases are co-compartmentalized in vacuoles, enabling rapid hydrolysis upon herbivory [10].
  • Isatis indigotica (Brassicaceae but non-model): Utilizes atypical myrosinases (e.g., PEN2/BGLU26) for subcellular turnover. PEN2 hydrolyzes sec-butylGSL to simple nitriles, which deter pathogens without tissue damage [6] [10].

Transport mechanisms diverge significantly:

  • Brassicaceae: Sec-butylGSL translocation relies on GLUCOSINOLATE TRANSPORTERS (GTRs). Isatis lacks orthologs of AtGTR1/2, suggesting novel transporters [6].
  • Drypetes: ABC transporters sequester sec-butylGSL in laticifers, mirroring latex-based defense in Euphorbiaceae [10].

This compartmentalization enables tissue-specific defense; in Isatis, sec-butylGSL concentrates in reproductive tissues (20 μmol/g), protecting seeds [6].

Table 3: sec-Butylglucosinolate Compartmentalization Across Lineages

Species/FamilyStorage SiteActivation MechanismTransport System
Arabidopsis thaliana (Brassicaceae)S-cellsClassical myrosinase (TGG1) upon damageGTR1/GTR2 transporters
Drypetes roxburghii (Putranjivaceae)Epidermal idioblastsVacuolar myrosinaseABC transporters
Isatis indigotica (Brassicaceae)Parenchyma cellsAtypical myrosinase (PEN2)Unknown (non-GTR)

Compound Names in Article:

  • Sec-butylglucosinolate
  • Methionine (Met)
  • 4-Methylthio-2-oxobutanoate
  • 2-(2′-Methylthio)ethylmalate
  • 2-Oxo-5-methylthiopentanoate
  • Methylthioalkylmalate synthase (MAM)
  • Isopropylmalate isomerase (IPMI)
  • Isopropylmalate dehydrogenase (IPMDH)
  • Jasmonic acid (JA)
  • Glucosinolate transporters (GTRs)

Properties

Product Name

Sec-butylglucosinolate

IUPAC Name

[(Z)-[2-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate

Molecular Formula

C11H20NO9S2-

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C11H21NO9S2/c1-3-5(2)10(12-21-23(17,18)19)22-11-9(16)8(15)7(14)6(4-13)20-11/h5-9,11,13-16H,3-4H2,1-2H3,(H,17,18,19)/p-1/b12-10-/t5?,6-,7-,8+,9-,11+/m1/s1

InChI Key

TUSWQPFNQXCPGB-ANPCENJRSA-M

SMILES

CCC(C)C(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CCC(C)C(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCC(C)/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

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